Lithium 4,6-Dichloropyridazine-3-carboxylate

Description

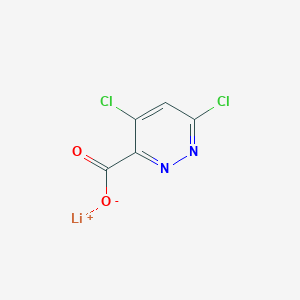

Lithium 4,6-dichloropyridazine-3-carboxylate (CAS: 2245238-80-4) is a lithium salt derived from 4,6-dichloropyridazine-3-carboxylic acid. Its hydrate form (CAS: 2245111-15-1) is also commercially available, with a molecular formula of C₅H₃Cl₂LiN₂O₃ and a molecular weight of 216.94 g/mol . The compound is characterized by a pyridazine ring substituted with chlorine atoms at positions 4 and 6, and a carboxylate group at position 2. It is primarily utilized as a pharmaceutical intermediate due to its reactivity in substitution reactions, particularly in drug development targeting heterocyclic scaffolds .

Properties

IUPAC Name |

lithium;4,6-dichloropyridazine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Cl2N2O2.Li/c6-2-1-3(7)8-9-4(2)5(10)11;/h1H,(H,10,11);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAHURLFXBYFSFD-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].C1=C(C(=NN=C1Cl)C(=O)[O-])Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5HCl2LiN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism

The primary synthesis route involves neutralizing 4,6-dichloropyridazine-3-carboxylic acid with lithium hydroxide in an aqueous medium. The reaction proceeds via deprotonation of the carboxylic acid group, forming the lithium salt and water:

Stoichiometric equivalence is critical to avoid residual reactants, which can complicate purification.

Optimization of Reaction Conditions

Key parameters for maximizing yield and purity include:

| Parameter | Optimal Condition | Effect on Reaction |

|---|---|---|

| Temperature | 2–8°C | Prevents thermal decomposition |

| Solvent | Deionized water | Enhances lithium ion solvation |

| Reaction Time | 4–6 hours | Ensures complete neutralization |

| Lithium Hydroxide | 1.05 equivalents | Compensates for volatility |

The hydrate form (CAS: 2245111-15-1) crystallizes directly from aqueous solutions, while the anhydrous form requires lyophilization or vacuum drying.

Alternative Preparation Methods

Lithium Carbonate as a Base

Though less common, lithium carbonate can replace lithium hydroxide in non-aqueous solvents like tetrahydrofuran (THF). This method avoids water, favoring anhydrous product formation:

Yields are typically lower (~70%) due to incomplete reaction kinetics, necessitating extended stirring (12–24 hours).

Solvent Effects on Crystallization

Polar aprotic solvents (e.g., dimethylformamide) alter crystallization dynamics, yielding needle-like crystals suitable for X-ray diffraction. However, these solvents may co-crystallize with the product, requiring post-synthesis washing.

Industrial-Scale Production Considerations

Industrial synthesis prioritizes cost-efficiency and scalability:

-

Continuous Flow Reactors : Reduce batch variability and improve heat management.

-

Inert Atmosphere : Nitrogen or argon prevents oxidation of sensitive intermediates.

-

Purity Controls : In-line pH monitoring ensures consistent lithium ion concentration.

Analytical Characterization Techniques

Post-synthesis analysis confirms structural integrity:

| Technique | Key Data Points | Purpose |

|---|---|---|

| ¹H NMR | Absence of carboxylic acid proton (~12 ppm) | Verifies deprotonation |

| FT-IR | Carboxylate stretch at 1580–1650 cm⁻¹ | Confirms salt formation |

| XRD | Crystal lattice parameters | Distinguishes hydrate vs. anhydrous forms |

| HPLC | Retention time alignment | Quantifies purity (>98%) |

Chemical Reactions Analysis

Types of Reactions

Lithium 4,6-Dichloropyridazine-3-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms at the 4 and 6 positions can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can participate in redox reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

Oxidation and Reduction Reactions: These reactions may involve oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents used. For example, substitution reactions with amines can yield amino-substituted pyridazine derivatives, while oxidation reactions can lead to the formation of pyridazine N-oxides .

Scientific Research Applications

Lithium 4,6-Dichloropyridazine-3-carboxylate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of Lithium 4,6-Dichloropyridazine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For instance, in antimicrobial research, it may inhibit bacterial enzymes, while in cancer research, it could interfere with cell signaling pathways .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

| Compound | Structure | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|---|

| Lithium 4,6-Dichloropyridazine-3-carboxylate | Pyridazine ring with Cl (4,6), COO⁻Li⁺ | C₅H₃Cl₂LiN₂O₃ | 216.94 | Carboxylate salt, chloropyridazine |

| Ethyl 4,6-Dichloropyridazine-3-carboxylate (CAS: 679406-03-2) | Pyridazine ring with Cl (4,6), COOEt | C₇H₆Cl₂N₂O₂ | 221.04 | Ester, chloropyridazine |

| Methyl 4,6-Dichloropyridazine-3-carboxylate (CAS: 372118-01-9) | Pyridazine ring with Cl (4,6), COOMe | C₆H₄Cl₂N₂O₂ | 207.01 | Ester, chloropyridazine |

Key Observations :

Reactivity :

- The lithium salt’s carboxylate group facilitates nucleophilic substitution (e.g., in API synthesis), while esters undergo hydrolysis or aminolysis .

Physicochemical Properties

Key Differences :

Industrial Availability :

- Lithium carboxylate has fewer suppliers (6 global suppliers) compared to esters, which are mass-produced in China and the U.S. .

Biological Activity

Lithium 4,6-dichloropyridazine-3-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicine and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Chemical Formula : C₅H₃Cl₂LiN₂O₃

- Molecular Weight : 216.94 g/mol

- CAS Number : 2245111-15-1

This compound exhibits biological activity through its interaction with various molecular targets. Preliminary studies suggest that it can modulate signaling pathways involved in cell growth and apoptosis by binding to specific enzymes and receptors. The lithium ion contributes to its unique reactivity and enhances solubility in polar solvents, which may facilitate its interactions with biomolecules.

Antimicrobial Properties

Research indicates that this compound has significant antimicrobial activity. It has been evaluated against various bacterial strains, demonstrating effectiveness in inhibiting growth. The presence of chlorine substituents is believed to enhance its lipophilicity, potentially increasing its interaction with microbial membranes.

Anticancer Effects

The compound is also under investigation for its anticancer properties. Studies have shown that it may induce apoptosis in cancer cells through the modulation of key signaling pathways. For instance, it has been reported to affect the expression of genes involved in cell cycle regulation and apoptosis .

Neuroprotective Potential

Lithium salts are traditionally known for their neuroprotective effects. Recent studies have explored this compound's potential in treating neuroinflammatory conditions and neurodegenerative diseases such as Alzheimer's disease. Its ability to inhibit pro-inflammatory cytokines suggests a role in reducing neuroinflammation .

Table 1: Summary of Biological Activities

Case Study: Neuroinflammation

A study conducted on the effects of this compound on neuroinflammation demonstrated significant reductions in pro-inflammatory markers in animal models. These findings suggest that the compound may serve as an effective therapeutic agent for managing neurodegenerative diseases by targeting inflammatory pathways .

Comparative Analysis with Similar Compounds

This compound is structurally related to other pyridazine derivatives. A comparison highlights its unique properties:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| This compound | C₅H₃Cl₂LiN₂O₃ | Contains lithium; enhanced solubility |

| 4,6-Dichloropyridazine-3-carboxylic acid | C₅H₄Cl₂N₂O₂ | Lacks lithium; lower reactivity |

| 3,6-Dichloropyridazine-4-carboxylic acid | C₅H₂Cl₂N₂O₂ | Different chlorine positioning |

Q & A

Q. What strategies resolve contradictions in thermal stability data for this compound under varying atmospheric conditions?

- Methodology : Conduct TGA under inert (N₂) and reactive (O₂) atmospheres to isolate decomposition pathways. Pair with mass spectrometry (TGA-MS) to identify gaseous byproducts. Compare results with ab initio molecular dynamics (AIMD) simulations to predict decomposition kinetics .

- Experimental Design : Replicate studies using controlled humidity chambers to assess hygroscopicity effects. Statistical analysis (e.g., ANOVA) can quantify reproducibility across labs .

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

- Methodology : Synthesize derivatives with substituents at the 4- and 6-positions (e.g., replacing Cl with Br or electron-donating groups). Monitor reaction kinetics via in situ NMR or Raman spectroscopy. Use frontier molecular orbital (FMO) theory to correlate electronic parameters (HOMO/LUMO) with catalytic activity .

- Data Interpretation : Contrast experimental turnover frequencies (TOF) with DFT-calculated activation energies to identify steric hindrance or electronic tunability .

Methodological Frameworks

Q. What frameworks guide hypothesis-driven research on this compound’s potential in photovoltaics or catalysis?

- Approach : Align with Guiding Principle 2 ( ) by linking studies to theories like Marcus electron transfer or ligand-field theory. For photovoltaics, measure exciton binding energies via time-resolved photoluminescence (TRPL) and compare with DFT-derived exciton dynamics .

- Critical Analysis : Review prior work on structurally analogous carboxylates (e.g., pyridine- or triazole-based systems in ) to identify knowledge gaps, such as charge-transfer efficiency in heterojunctions .

Tables for Comparative Analysis

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.